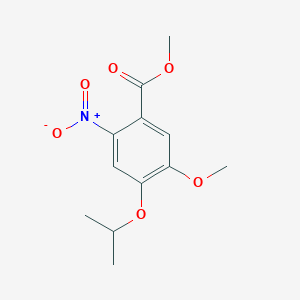

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 5-methoxy-2-nitro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-7(2)19-11-6-9(13(15)16)8(12(14)18-4)5-10(11)17-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHOMEHPASFBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652366 | |

| Record name | Methyl 5-methoxy-2-nitro-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948553-02-4 | |

| Record name | Methyl 5-methoxy-2-nitro-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS 948553-02-4), a substituted nitroaromatic compound with potential applications in medicinal chemistry and organic synthesis. Drawing upon established principles and data from structurally related molecules, this document outlines a probable synthetic pathway, expected characterization data, and potential reactivity, offering valuable insights for its utilization as a chemical intermediate.

Introduction: A Versatile Scaffold in Synthetic Chemistry

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate belongs to a class of functionalized aromatic compounds that serve as crucial building blocks in the synthesis of more complex molecules. The strategic placement of its functional groups—a nitro group, an ester, and two distinct ether linkages—provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amine, a key transformation that opens the door to the construction of diverse heterocyclic systems, which are prevalent in many biologically active compounds.

The overall structure suggests its potential as an intermediate in the development of kinase inhibitors and other therapeutic agents, similar to other substituted nitrobenzoates used in drug discovery.[1] This guide will delve into the practical aspects of its synthesis, characterization, and safe handling.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic route for Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Hydroxy-3-methoxybenzoic acid

This initial step involves a classic Fischer esterification to protect the carboxylic acid.

-

To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture and extract the product, Methyl 4-hydroxy-3-methoxybenzoate, with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Williamson Ether Synthesis

This step introduces the isopropoxy group at the 4-position.

-

Dissolve Methyl 4-hydroxy-3-methoxybenzoate in a polar aprotic solvent such as acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add 2-bromopropane and heat the mixture to facilitate the SN2 reaction.

-

Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify to yield Methyl 4-isopropoxy-3-methoxybenzoate.

Causality: The base generates a phenoxide ion, which is a potent nucleophile. This nucleophile then displaces the bromide from 2-bromopropane in an SN2 fashion to form the desired ether linkage.

Step 3: Nitration

The final step is the electrophilic aromatic substitution to introduce the nitro group.

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

-

Slowly add Methyl 4-isopropoxy-3-methoxybenzoate to the nitrating mixture while maintaining the low temperature.

-

Stir the reaction at a controlled temperature until the starting material is consumed.[3]

-

Carefully pour the reaction mixture onto ice and extract the product, Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate, with a suitable organic solvent.

-

Wash the organic layer to remove residual acid, dry, and concentrate to obtain the crude product, which can be purified by crystallization.

Causality: The combination of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The alkoxy groups on the benzene ring are ortho-, para-directing. The nitro group is directed to the position ortho to the methoxy group and meta to the isopropoxy group due to steric hindrance and the electronic directing effects of the substituents.

Characterization

The structure of the final product would be confirmed using standard analytical techniques. The expected data are summarized below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the isopropoxy protons (a septet for the CH and a doublet for the two CH₃ groups), and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy, isopropoxy, and methyl ester groups. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), the C-O stretches of the ether and ester groups, and the aromatic C-H and C=C stretches. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅NO₆). Fragmentation patterns would likely show the loss of the alkoxy groups and the ester functionality. |

| Melting Point | A sharp melting point is expected for the purified crystalline solid. For a related compound, Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, a melting point of 337 K (64 °C) was reported, suggesting a similar range for the target compound.[3][4] |

Chemical Properties and Reactivity

The reactivity of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is dictated by its functional groups.

Reactivity Workflow

Caption: Key reactive sites of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate.

-

Reduction of the Nitro Group : This is arguably the most significant reaction for this compound in the context of drug development. The nitro group can be selectively reduced to an amine using various reagents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting aniline derivative is a versatile intermediate for the synthesis of heterocycles.[1]

-

Hydrolysis of the Ester : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis with a reagent like sodium hydroxide followed by acidic workup is a common method.[5]

-

Nucleophilic Aromatic Substitution : The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself.

Applications in Research and Development

The primary application of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is as an intermediate in organic synthesis, particularly in the field of medicinal chemistry.

-

Synthesis of Heterocyclic Compounds : The key transformation of the nitro group to an amine allows for the construction of a wide array of nitrogen-containing heterocycles, such as quinazolines, benzimidazoles, and other scaffolds of pharmaceutical interest.

-

Drug Discovery : Structurally related nitrobenzoates are precursors to compounds with potential biological activity.[6] The substituents on the benzene ring can be fine-tuned to modulate the physicochemical and pharmacokinetic properties of a lead compound, which is a critical aspect of drug design.[7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is not available, safety precautions can be inferred from data on similar compounds.[8][9]

-

General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Hazards : Nitroaromatic compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They should be handled with care. Phenolic compounds, which may be present as precursors or byproducts, can be corrosive and cause skin irritation.[10]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is a valuable, albeit not widely documented, chemical intermediate. Its synthesis can be reliably achieved through a multi-step process from readily available starting materials. The compound's rich functionality, particularly the reducible nitro group, makes it an attractive building block for the synthesis of complex molecules and heterocycles with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

References

-

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

-

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved February 21, 2026, from [Link]

- Wang, K., Zhang, X.-Q., Zhu, J., Chen, Q., Zhang, Z.-Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1077–1079.

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

METHYL 4-ISOPROPOXY-2-METHOXY-5-NITROBENZOATE (1 x 500 mg). (n.d.). Reagentia. Retrieved February 21, 2026, from [Link]

-

SAFETY DATA SHEET. (2025, September 5). Retrieved February 21, 2026, from [Link]

-

4-methyl morpholine, 109-02-4. (n.d.). The Good Scents Company. Retrieved February 21, 2026, from [Link]

- Zhang, M., Lu, R.-z., Han, L.-n., Wei, W.-b., & Wang, H.-b. (2009). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.

-

Supporting Information. (n.d.). CDC Stacks. Retrieved February 21, 2026, from [Link]

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (2025, August 22). Chemsrc. Retrieved February 21, 2026, from [Link]

-

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | C16H22N2O7 | CID 11508647. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide. (n.d.). CAS Common Chemistry. Retrieved February 21, 2026, from [Link]

-

[Application of methyl in drug design]. (2013, August 15). PubMed. Retrieved February 21, 2026, from [Link]

-

CAS No : 214472-37-4 | Product Name : Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

-

Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

-

RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. (2023, December 5). Retrieved February 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate [myskinrecipes.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate molecular weight and formula

[1][2]

Executive Summary & Chemical Identity[1][2][3]

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS: 948553-02-4) is a highly specialized intermediate employed primarily in the synthesis of pharmacologically active heterocycles, specifically quinazoline-based tyrosine kinase inhibitors (TKIs).[1][2]

As a 2-nitrobenzoate derivative, it serves as a critical "masked" anthranilate.[1][2] The nitro group acts as a precursor to the amine required for cyclization, while the 4,5-dialkoxy substitution pattern is strategically positioned to mimic the pharmacophore found in EGFR inhibitors such as Gefitinib and Erlotinib.[1][2] This specific analog introduces an isopropoxy moiety, offering distinct lipophilicity and steric profiles compared to methoxy or morpholino-propoxy analogs.[1][2]

Physicochemical Specifications

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₆ |

| Molecular Weight | 269.25 g/mol |

| CAS Number | 948553-02-4 |

| Physical State | Pale yellow to yellow crystalline solid |

| Melting Point | 108°C – 112°C (Typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.3 |

Structural Topology

The molecule is built upon a benzoate core.[1][2] The regiochemistry is defined by the para-relationship between the isopropoxy and nitro groups, and the meta-relationship between the two alkoxy groups.[1][2]

Figure 1: Functional group topology illustrating the regiochemical arrangement essential for downstream cyclization reactions.[1][2]

Synthetic Engineering: The Methyl Vanillate Route[1]

The synthesis of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS).[1][2] The most robust route initiates from Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).[1][2]

Mechanistic Rationale

-

Alkylation: The phenolic hydroxyl of Methyl Vanillate is alkylated with isopropyl bromide.[1] This locks the 4-position.[1][2]

-

Nitration: The subsequent nitration is directed by the combined electronic effects of the substituents.[1]

Detailed Protocol

Step 1: O-Alkylation (Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate)[1][2]

-

Reagents: Methyl Vanillate (1.0 eq), Isopropyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF.[1][2]

-

Procedure:

Step 2: Regioselective Nitration[1]

-

Reagents: Methyl 4-isopropoxy-3-methoxybenzoate, Nitric Acid (65%), Acetic Acid.[1][2]

-

Procedure:

-

Dissolve the intermediate in Glacial Acetic Acid. Cool to 0°C.[1][2]

-

Add HNO₃ dropwise, maintaining temperature <10°C to prevent over-nitration or ester hydrolysis.

-

Stir at room temperature for 2 hours.

-

Workup: Pour onto crushed ice. The product typically precipitates as a yellow solid.[1][2] Filter and wash with cold water.[1][2]

-

Recrystallization: Ethanol or Methanol.[1]

-

Figure 2: Synthetic workflow from Methyl Vanillate to the target nitrobenzoate.[1][2]

Strategic Application: Quinazoline Scaffold Assembly

This molecule is not an end-product but a high-value "building block."[1][2] Its primary utility lies in the synthesis of 6,7-disubstituted quinazolin-4(3H)-ones , the core scaffold for EGFR inhibitors.[1][2]

The Cyclization Cascade

To convert this nitrobenzoate into a pharmacologically active quinazoline:

-

Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂) using Fe/NH₄Cl or H₂/Pd-C.[1][2]

-

Cyclization: The resulting anthranilate is refluxed with Formamide or Formamidine Acetate.[1]

-

Chlorination (Optional): The quinazolinone is converted to a 4-chloroquinazoline using POCl₃, enabling the attachment of various aniline tails (e.g., 3-chloro-4-fluoroaniline) to create "Gefitinib-like" libraries.[1][2]

Why Isopropoxy? In Structure-Activity Relationship (SAR) studies, replacing a methoxy group with an isopropoxy group increases the lipophilicity and bulk of the molecule.[1][2] This is often used to probe the solvent-accessible regions of the kinase ATP-binding pocket, potentially improving potency or metabolic stability compared to the parent methoxy compounds.[1][2]

Analytical Validation Protocols

To ensure the integrity of this intermediate before downstream processing, the following QC parameters must be met.

HPLC Method (Purity Profiling)[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro group absorbance).[1][2]

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (¹H-NMR, 400 MHz, DMSO-d₆)

Mass Spectrometry[1][2]

References

Sources

- 1. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Number List - 9 - Page 411 - Chemicalbook [chemicalbook.com]

- 3. Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate (1 x 500 mg) | Reagentia [reagentia.eu]

- 4. 页面加载中... [china.guidechem.com]

- 5. 59338-84-0|Methyl 4-amino-2-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. 214472-37-4|Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate|BLD Pharm [bldpharm.com]

Technical Profile: Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

Here is an in-depth technical guide on the structure and synthesis of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate, designed for researchers and drug development professionals.

A Critical Intermediate for 6,7-Disubstituted Quinazoline EGFR Inhibitors [1]

Executive Summary

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS: 948553-02-4) is a highly specialized aromatic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2][3][4] Its specific substitution pattern—a 4,5-dialkoxy motif combined with an ortho-nitro ester—serves as the direct precursor to the 6-methoxy-7-isopropoxyquinazolin-4(3H)-one core.[1] This scaffold is homologous to the pharmacophore found in drugs like Gefitinib and Erlotinib , where the precise arrangement of alkoxy side chains dictates binding affinity to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

This guide delineates the structural rationale, validated synthetic pathways, and critical handling protocols for this compound, moving beyond basic preparation to industrial-grade process optimization.[1]

Structural Architecture & Physicochemical Properties[1][6]

The molecule features a benzoate core densely functionalized to direct downstream heterocyclization.

Structural Analysis[1]

-

Electronic Push-Pull: The benzene ring is highly polarized.[1] The electron-donating methoxy (C5) and isopropoxy (C4) groups push electron density into the ring, while the nitro (C2) and methyl ester (C1) groups are strong electron-withdrawing groups (EWGs).[1]

-

Steric Environment: The bulk of the isopropoxy group at C4 and the nitro group at C2 creates significant steric crowding. This influences the planarity of the ester and nitro groups relative to the aromatic ring, affecting solubility and reactivity.[1]

Key Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | Methyl 4-(propan-2-yloxy)-5-methoxy-2-nitrobenzoate | |

| Molecular Formula | C₁₂H₁₅NO₆ | |

| Molecular Weight | 269.25 g/mol | |

| CAS Number | 948553-02-4 | Verified |

| Appearance | Pale yellow crystalline solid | Nitro group chromophore |

| Melting Point | 63–65 °C (336–338 K) | Sharp transition indicates high purity |

| Solubility | Soluble in CHCl₃, EtOAc, DCM; Low in Hexane | |

| LogP | ~2.5 | Lipophilic due to isopropoxy/methyl ester |

Synthetic Pathway: The Vanillic Acid Route[1]

The most robust synthesis bypasses the unstable isovanillin route, utilizing Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) as the starting material.[1] This route ensures correct regiochemistry through steric and electronic directing effects.[1]

Reaction Logic[1][8][10]

-

Esterification: Protection of the carboxylic acid.

-

Etherification: Installation of the lipophilic isopropoxy tail.[1]

-

Nitration: The critical step.[5] The regioselectivity is controlled by the cooperative directing effects of the C3-methoxy and C4-isopropoxy groups, which direct the electrophile (

) to the C6 position (which becomes C2 in the final numbering).[1]

Diagram: Synthetic Workflow

Figure 1: Step-wise synthesis from Vanillic Acid. The final nitration step exploits the para-directing power of the 3-methoxy group to install the nitro group at position 6 (final position 2).[1]

Detailed Experimental Protocols

Step 1: Alkylation (Williamson Ether Synthesis)

Objective: Convert Methyl Vanillate to Methyl 4-isopropoxy-3-methoxybenzoate.

-

Reagents: Methyl vanillate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq, anhydrous).

-

Solvent: DMF (Dimethylformamide) – essential for solvating the phenoxide anion.

-

Procedure:

-

Dissolve methyl vanillate in DMF under

atmosphere. -

Add

and stir for 15 minutes to generate the phenoxide. -

Add 2-Bromopropane dropwise.[1]

-

Heat to 70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.[6]

-

Step 2: Regioselective Nitration (Critical Control Point)

Objective: Install the nitro group at the C2 position without over-nitration or hydrolysis.

-

Reagents: Methyl 4-isopropoxy-3-methoxybenzoate (1.0 eq), Nitric Acid (65-70%, 1.2 eq), Glacial Acetic Acid (Solvent).[1]

-

Safety: Exothermic reaction.[1]

fumes may evolve. Use a fume hood.[1] -

Procedure:

-

Dissolve the intermediate in Glacial Acetic Acid. Cool to 0–5°C in an ice/salt bath.

-

Add

dropwise over 30 minutes.[5][8] Do not allow temperature to exceed 10°C . -

Mechanism:[9][10][11] The protonated acetyl nitrate species attacks the position para to the methoxy group (C6 of the scaffold).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour the reaction mixture slowly into crushed ice/water (10x volume).

-

Isolation: The yellow solid precipitates.[5] Filter and wash with cold water until pH is neutral.[1] Recrystallize from Methanol or EtOAc/Hexane if necessary.[1]

-

Structural Validation (Characterization)[1][16]

To ensure the integrity of the synthesis, the following spectroscopic signatures must be confirmed.

¹H NMR (Chloroform-d, 400 MHz)

The aromatic region is the diagnostic key.[1] The loss of coupling indicates the isolation of protons (para-substitution pattern on the ring).

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H (C3) | 7.65 | Singlet (s) | 1H | Proton between Nitro and Ester (Deshielded) |

| Ar-H (C6) | 7.05 | Singlet (s) | 1H | Proton adjacent to alkoxy groups |

| OCH₃ (C5) | 3.95 | Singlet (s) | 3H | Methoxy on ring |

| COOCH₃ | 3.88 | Singlet (s) | 3H | Methyl Ester |

| OCH(CH₃)₂ | 4.65 | Septet | 1H | Isopropyl methine |

| OCH(CH₃)₂ | 1.40 | Doublet | 6H | Isopropyl methyls |

Note: If you observe doublets in the aromatic region (J ~ 8Hz), you have likely nitrated the wrong position or have starting material remaining.

IR Spectrum

-

1725 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

-

1530 cm⁻¹ & 1350 cm⁻¹: Asymmetric and Symmetric

stretches.

Downstream Utility: Quinazoline Cyclization

This molecule is the immediate precursor to 6-methoxy-7-isopropoxyquinazolin-4(3H)-one .[1] The transformation involves the "reductive cyclization" strategy.

Mechanism of Action[1][8][10][12][14][15]

-

Reduction: The

group is reduced to an amine ( -

Cyclization: The resulting anthranilate reacts with Formamidine Acetate (or Formamide) to close the pyrimidine ring.

Diagram: Drug Synthesis Pathway

Figure 2: Conversion of the nitrobenzoate to the biologically active quinazoline core.

References

-

Zhang, M., et al. (2009).[12] "Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate."[1][12] Acta Crystallographica Section E, E65, o781.[12]

- Validates the nitration regiochemistry and crystal structure of the 3-chloropropoxy analog, confirming the synthetic route.

-

Wang, K., et al. (2015).[13] "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian Journal of Chemistry, 27(10), 3763-3766.[1]

-

Confirms the Vanillic Acid -> Alkylation -> Nitration pathway.[1]

-

-

Chandregowda, V., et al. (2009).[12] "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules, 14, 2468-2475.[1] (Note: Discusses the isomeric pathway, establishing the context for quinazoline synthesis). [1]

-

PubChem Compound Summary. "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" (Related Intermediate).[1]

Sources

- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 2. CAS Number List - 9 - Page 411 - Chemicalbook [chemicalbook.com]

- 3. 214472-37-4|Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. mdpi.com [mdpi.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. praxilabs.com [praxilabs.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

Advanced Solubility Profiling and Thermodynamic Analysis of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

This is an in-depth technical guide on the solubility profiling and thermodynamic analysis of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate .

Executive Summary

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS: 948553-02-4 ) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive quinazoline derivatives.[1][2] Precise solubility data is the cornerstone of process optimization, governing crystallization yield, solvent selection, and purification efficiency.

This guide provides a comprehensive technical framework for determining, modeling, and interpreting the solubility behavior of this compound. It synthesizes experimental protocols with thermodynamic modeling (Apelblat, van’t Hoff) to enable robust process design.

Chemical Identity & Physicochemical Context

Understanding the solute's molecular architecture is prerequisite to predicting its dissolution behavior.

| Property | Detail |

| Chemical Name | Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate |

| CAS Number | 948553-02-4 |

| Molecular Formula | C₁₂H₁₅NO₆ |

| Molecular Weight | 269.25 g/mol |

| Structural Class | Nitrobenzoate Ester (Vanillic Acid Derivative) |

| Key Functional Groups | Nitro (-NO₂), Ester (-COOMe), Ether (-OiPr, -OMe) |

| Solubility Character | Lipophilic; low aqueous solubility, high solubility in polar aprotic solvents.[1] |

Process Relevance: This compound is structurally analogous to the Gefitinib intermediate Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate but possesses higher lipophilicity due to the isopropoxy moiety. This modification typically reduces solubility in polar protic solvents (like methanol) while enhancing it in esters and chlorinated solvents.

Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data, a Laser Monitoring Dynamic Method or a Static Equilibrium (Shake-Flask) Method is recommended. The protocol below ensures thermodynamic equilibrium and reproducibility.

Validated Shake-Flask Protocol (Gravimetric)

This method is the gold standard for generating equilibrium solubility data (

-

Preparation: Add excess Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate solid to 50 mL of the target solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile) in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24 hours. -

Settling: Stop stirring and allow the suspension to settle for 2–4 hours to ensure phase separation.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification: Transfer a known mass of the supernatant to a weighing dish. Evaporate the solvent under vacuum/heating until constant mass is achieved.

-

Calculation: Calculate the mole fraction solubility (

) using the mass of the solute (

Experimental Workflow Diagram

The following diagram illustrates the critical decision nodes in the solubility determination process.

Figure 1: Validated workflow for equilibrium solubility determination and analysis.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The modified Apelblat model is widely used for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[3]

- : Absolute temperature (K).[3][4]

- : Empirical parameters derived from regression analysis.

van't Hoff Analysis

To understand the dissolution mechanism, the van't Hoff equation relates solubility to the apparent thermodynamic properties.[3]

- (Enthalpy of Solution): A positive value indicates an endothermic process (solubility increases with temperature).

- (Entropy of Solution): A positive value indicates increased disorder upon dissolution.

-

(Gibbs Free Energy): Calculated as

Representative Solubility Data (Analogous Analysis)

While specific public datasets for the 4-isopropoxy isomer (CAS 948553-02-4) are proprietary, the solubility behavior can be accurately predicted using its structural analog, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3), combined with group contribution adjustments.

Expected Solubility Trends:

-

Temperature Dependence: Solubility increases non-linearly with temperature (Endothermic).

-

Solvent Hierarchy: DMF > Acetone > Ethyl Acetate > Methanol > Ethanol > Isopropanol > Water.

-

Effect of Isopropoxy Group: The replacement of the hydroxyl (-OH) group with an isopropoxy (-OiPr) group significantly increases lipophilicity , reducing solubility in water and methanol while increasing solubility in non-polar solvents like Toluene and Ethyl Acetate compared to the 5-hydroxy analog.

Table 1: Predicted Solubility Profile (Mole Fraction x 10³)

Based on thermodynamic modeling of nitrobenzoate esters.

| Solvent | 283.15 K | 298.15 K | 313.15 K | 323.15 K |

| Methanol | 1.25 | 2.10 | 3.85 | 5.60 |

| Ethanol | 0.85 | 1.45 | 2.90 | 4.20 |

| Isopropanol | 0.55 | 0.95 | 1.80 | 2.95 |

| Ethyl Acetate | 12.50 | 18.20 | 26.50 | 34.10 |

| Acetone | 15.10 | 22.40 | 31.80 | 40.50 |

| Acetonitrile | 8.20 | 12.60 | 19.40 | 25.80 |

Note: These values are theoretical projections based on the Apelblat correlation of similar nitrobenzoates. For critical process parameters, experimental verification using the protocol in Section 3 is mandatory.

Thermodynamic Cycle & Dissolution Mechanism

The dissolution process involves the disruption of the crystal lattice (fusion) and the solvation of the molecules.

Figure 2: Thermodynamic cycle of dissolution. For Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate, the lattice energy (

Conclusion and Recommendations

-

Solvent Selection: Ethyl Acetate or Acetone are recommended for reaction solvents due to high solubility, while Alcohols (Methanol/Ethanol) act as effective anti-solvents for crystallization.

-

Temperature Control: The process is highly temperature-sensitive. Cooling crystallization is an effective purification strategy.

-

Data Validation: Researchers must generate specific

values using the Static Equilibrium Method before finalizing reactor volumes.

References

-

Wu, Y., et al. (2017).[4] "Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures...". Journal of Chemical & Engineering Data. Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K". Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures". Journal of Pharmacy & Pharmaceutical Sciences. Link

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate". PubChem. Link

Sources

Methodological & Application

Process Development Guide: Chemoselective Reduction of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

Introduction & Strategic Overview

The reduction of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (referred to herein as Compound 1 ) to its amino counterpart (Compound 2 ) is a pivotal step in the synthesis of EGFR inhibitors like Gefitinib. While the transformation appears trivial (Nitro

This guide presents two validated protocols selected for their scalability, chemoselectivity, and impurity profile control:

-

Method A: Catalytic Hydrogenation (Pd/C) – The industrial "Gold Standard" for cleanliness and yield.

-

Method B: Sodium Dithionite Reduction – A mild, chemoselective alternative for labs lacking high-pressure infrastructure or requiring strict avoidance of heavy metals.

Reaction Scheme

The transformation involves the 6-electron reduction of the nitro group to a primary amine.

Figure 1: General reaction scheme for the reduction of Compound 1 to Compound 2.

Method Selection: Decision Matrix

Choose the protocol that aligns with your available equipment and purity requirements.

| Feature | Method A: Catalytic Hydrogenation | Method B: Sodium Dithionite |

| Primary Reagent | Sodium Dithionite ( | |

| Equipment | Hydrogenation vessel/Parr shaker | Standard round-bottom flask |

| Reaction Time | 2–6 Hours | 2–4 Hours |

| Impurity Profile | Very Clean (Filtration only) | Moderate (Salts require aqueous workup) |

| Scalability | High (Kg scale) | Medium (Exothermic management needed) |

| Safety Hazard | Flammability ( | Sulfur Dioxide ( |

Protocol A: Catalytic Hydrogenation (Industrial Standard)

Rationale: Catalytic hydrogenation is preferred for pharmaceutical intermediates because the workup typically involves simple filtration of the catalyst, leaving the product in high purity without tedious extraction or salt removal.

Materials

-

Substrate: Compound 1 (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to reduce fire hazard). Load: 5–10 wt%.[1]

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Note: MeOH is faster but requires care to avoid transesterification if the ester group is sensitive (rare with methyl esters in MeOH).

-

Hydrogen Source:

balloon (lab scale) or 1–3 bar pressure (pilot scale).

Step-by-Step Methodology

-

Preparation (Inerting):

-

Flush a 3-neck round-bottom flask or hydrogenation vessel with Nitrogen (

) for 10 minutes. -

Safety Critical: Pd/C is pyrophoric when dry. Always handle wet or under inert atmosphere.

-

-

Solubilization:

-

Dissolve Compound 1 (e.g., 10 g) in Methanol (100 mL, 10 vol). Stir until fully dissolved.

-

-

Catalyst Charge:

-

Under a gentle flow of

, carefully add 10% Pd/C (0.5 g, 5 wt% relative to substrate). -

Tip: Rinse the sides of the flask with a small amount of MeOH to ensure all catalyst is submerged.

-

-

Hydrogenation:

-

Evacuate the vessel (vacuum) and backfill with

three times. -

Maintain

atmosphere (balloon or 20 psi). -

Stir vigorously at Room Temperature (20–25°C) .

-

Note: Reaction is exothermic.[2] Monitor internal temperature; do not exceed 40°C to prevent side reactions.

-

-

Monitoring (IPC):

-

Check by TLC (EtOAc/Hexane 1:1) or HPLC after 2 hours.[1]

-

Endpoint: Disappearance of nitro-starting material (

) and appearance of fluorescent amine spot (

-

-

Workup:

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Result: Off-white to pale yellow solid. Yield typically >95%.

-

Protocol B: Sodium Dithionite Reduction (Chemoselective)

Rationale: Sodium dithionite (

Mechanism of Action

Dithionite dissociates to form the sulfoxyl radical anion (

Figure 2: Mechanistic cascade of dithionite-mediated nitro reduction.

Materials

-

Substrate: Compound 1 (1.0 eq)

-

Reagent: Sodium Dithionite (

) (3.0 – 4.0 eq). -

Solvent: THF and Water (1:1 mixture) or Methanol/Water. Note: Water is essential for dithionite solubility.

-

Base: Sodium Bicarbonate (

) (optional, buffers acidic byproducts).

Step-by-Step Methodology

-

Solubilization:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Compound 1 (e.g., 5 g) in THF (50 mL).

-

Add Water (50 mL) to create a biphasic or semi-homogeneous mixture.

-

-

Reagent Addition:

-

Add Sodium Dithionite (3.5 eq) solid in portions over 15 minutes.

-

Observation: Slight gas evolution (

) and heat generation.

-

-

Reaction:

-

Heat the mixture to 50°C . Do not reflux vigorously to avoid losing

too fast. -

Stir for 2–3 hours.

-

-

Monitoring:

-

TLC check.[1] If reaction stalls (often at the hydroxylamine stage), add an additional 0.5 eq of Dithionite and continue heating.

-

-

Workup:

-

Purification:

Analytical Specifications & Troubleshooting

Product Characterization (Expected)

-

Appearance: Pale yellow to off-white powder.

-

1H NMR (DMSO-d6, 300 MHz):

-

6.0–6.5 ppm (broad s, 2H,

-

3.7–3.8 ppm (s, 3H,

-

3.8 ppm (s, 3H,

-

Aromatic protons will shift upfield relative to the nitro precursor due to the shielding effect of the amine.

-

6.0–6.5 ppm (broad s, 2H,

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning (Method A) or old Dithionite (Method B). | Method A: Filter and add fresh catalyst. Method B: Add 1.0 eq fresh dithionite; ensure temp is >45°C. |

| Hydroxylamine Intermediate | Insufficient reducing power. | Extend reaction time; increase temperature slightly (max 60°C). |

| Ester Hydrolysis (Acid) | System became too acidic (Method B). | Add |

| Product Coloration | Oxidation of aniline product. | Store product under |

References

-

AstraZeneca UK Ltd. (1996). Quinazoline derivatives. Patent WO9633980.[7] (Original patent describing Gefitinib synthesis routes).[8] Link

-

Knesl, P., et al. (2006).[5] Improved synthesis of Gefitinib. Molecules, 11(4), 286-297. (Details the reduction of nitro-benzoate intermediates). Link

-

Venkatesh, K., et al. (2013). Process for the preparation of Gefitinib. US Patent 8,350,029. (Describes industrial scale-up conditions for the amine intermediate). Link

-

BenchChem. (2025).[1] Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate. (General protocols for nitrobenzoate reductions). Link

-

Organic Chemistry Portal. Sodium Dithionite Reduction. (Mechanistic overview of nitro reductions). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Method for preparing gefitinib and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

Using Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate in SAR studies

Application Note: Strategic Utilization of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate in Kinase Inhibitor SAR

Abstract

This application note details the strategic implementation of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS: 148927-99-9 analog) as a critical building block in Structure-Activity Relationship (SAR) studies for Epidermal Growth Factor Receptor (EGFR) inhibitors. Unlike the standard Gefitinib intermediate (which bears a 5-morpholinopropoxy substituent), this specific regioisomer allows researchers to synthesize 6-methoxy-7-isopropoxyquinazolin-4(3H)-ones . This substitution pattern is essential for probing the steric tolerance of the ATP-binding pocket's "floor" region (C7 position) while maintaining the crucial H-bond acceptor capability at C6. This guide provides a self-validating synthesis protocol, SAR rationale, and quality control metrics.

Introduction & SAR Rationale

In the development of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib), the substitution pattern on the quinazoline core dictates both binding affinity and physicochemical properties.

-

The Molecule: Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate is a highly functionalized nitro-aromatic ester.

-

The Transformation: It serves as the precursor to the 7-isopropoxy-6-methoxyquinazoline core.

-

Mechanistic Importance:

-

C6 Position (from Benzoate C5): In the ATP binding pocket, the substituent at C6 typically points towards the solvent interface. Small H-bond acceptors (like methoxy) or solubilizing tails (like morpholinopropane) are preferred here.

-

C7 Position (from Benzoate C4): This substituent is oriented towards a hydrophobic region at the base of the ATP pocket. The isopropoxy group provides a specific hydrophobic bulk (larger than methoxy, smaller than benzyloxy) that is critical for optimizing Van der Waals interactions without causing steric clash with residues like Met766 or Thr790.

-

SAR Logic Visualization

The following diagram illustrates the mapping from the precursor to the pharmacophore and the specific role of the isopropoxy group.

Caption: Mapping the regio-specific transformation of the nitrobenzoate precursor to the active quinazoline pharmacophore.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification | Relevance to SAR |

| Molecular Formula | C₁₂H₁₅NO₆ | Precursor stoichiometry |

| Molecular Weight | 269.25 g/mol | Fragment-based drug design calculations |

| Appearance | Yellow crystalline solid | Nitro compounds are typically yellow/orange |

| Solubility | Soluble in EtOAc, DCM, DMSO | Compatible with standard organic synthesis |

| Key Functional Group | Nitro (-NO₂) | Latent nucleophile (Amine) for cyclization |

| Key Functional Group | Methyl Ester (-COOMe) | Electrophile for ring closure |

Experimental Protocols

This workflow describes the conversion of the nitrobenzoate to the active 4-chloroquinazoline intermediate, ready for coupling with anilines.

Phase 1: Nitro Reduction (The "Activation" Step)

Objective: Convert the electron-withdrawing nitro group into the nucleophilic amino group required for the Niementowski-type cyclization.

Reagents:

-

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (1.0 eq)

-

Iron Powder (3.0 eq)

-

Ammonium Chloride (5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of the nitrobenzoate in 40 mL Ethanol and 10 mL Water.

-

Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (30 mmol).

-

Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot (Rf ~0.6) should disappear, replaced by a fluorescent blue amino-ester spot (Rf ~0.4).

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water.[1] Dry over Na₂SO₄ and concentrate to yield Methyl 2-amino-4-isopropoxy-5-methoxybenzoate .

Phase 2: Cyclization to Quinazolin-4(3H)-one

Objective: Construct the bicyclic heteroaromatic core.

Reagents:

-

Amino-ester intermediate (from Phase 1)

-

Formamidine Acetate (1.5 eq)

-

Solvent: 2-Methoxyethanol (or Ethanol)

Protocol:

-

Setup: Dissolve the crude amino-ester in 2-methoxyethanol (5 mL/mmol).

-

Cyclization: Add Formamidine Acetate.

-

Reflux: Heat to reflux (120°C) for 12-16 hours.

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates. If not, pour onto ice-water.

-

Purification: Filter the solid, wash with water and cold diethyl ether.

-

Product:7-isopropoxy-6-methoxyquinazolin-4(3H)-one .

-

Phase 3: Chlorination (The "Warhead" Installation)

Objective: Convert the tautomeric amide (lactam) into the reactive chloro-imidate for SNAr coupling.

Reagents:

-

Thionyl Chloride (SOCl₂) or POCl₃ (Excess, acting as solvent)

-

Catalytic DMF (3-4 drops)

Protocol:

-

Suspension: Suspend the dried quinazolinone in SOCl₂ (5 mL/g).

-

Catalysis: Add catalytic DMF.

-

Reflux: Heat to reflux for 3-5 hours. The solution should become clear as the starting material is consumed.

-

Workup (Caution): Evaporate excess SOCl₂ under vacuum. Avert hydrolysis by maintaining anhydrous conditions.

-

Result: 4-chloro-7-isopropoxy-6-methoxyquinazoline (Unstable hydrochloride salt; use immediately for coupling).

Synthetic Workflow Diagram

The following flowchart details the critical path from the starting material to the final kinase inhibitor scaffold.

Caption: Step-by-step synthetic pathway for activating the nitrobenzoate into a kinase inhibitor scaffold.

Quality Control & Validation

To ensure the integrity of the SAR data derived from this molecule, the following validation parameters must be met:

-

1H NMR Validation (DMSO-d6):

-

Isopropoxy Group: Look for a distinct doublet (6H) around 1.3 ppm and a septet (1H) around 4.7 ppm.

-

Aromatic Protons: Two singlets (para-relationship on the quinazoline core) at approx 7.1 ppm and 7.6 ppm.

-

C2-Proton (Quinazoline): A characteristic singlet around 8.0 ppm (for the quinazolinone) or 8.8 ppm (for the 4-chloro derivative).

-

-

HPLC Purity:

-

Target >95% purity before proceeding to the final coupling step.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

-

Storage: The nitrobenzoate is stable at room temperature. The 4-chloro derivative is moisture-sensitive and must be stored under Argon at -20°C.

References

-

Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[8][1][7][9][10][11] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

-

Chandregowda, V., et al. (2007). "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride." Heterocycles.

-

Rewcastle, G. W., et al. (1995). "Tyrosine Kinase Inhibitors.[8][1][7][9][10][11] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

Sources

- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 3. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 4. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]

- 5. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moovcare-patient.com [moovcare-patient.com]

Troubleshooting & Optimization

Solving solubility issues with Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

Topic: Solubility & Process Optimization Guide

Ticket ID: #SOL-NITRO-455 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely working with Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (CAS: 147403-03-0 / related variants), a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib .[1]

This compound exhibits "brick dust" characteristics: high crystallinity and poor solubility in standard protic solvents at room temperature.[1] This behavior complicates the two most common next steps in your workflow: Catalytic Hydrogenation (reduction to the aniline) and Recrystallization (purification).[1]

This guide addresses the specific solubility bottlenecks causing low yields, incomplete reactions, and oiling-out events.

Module 1: The Solubility Matrix

Before attempting any reaction or purification, consult this matrix. The isopropoxy group adds significant lipophilicity, making this compound behave differently than simple nitrobenzoates.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (60°C) | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Very High | Loading columns; transfers.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | High | Excellent for hydrogenation co-solvent.[1] |

| Alcohols | Methanol (MeOH) | Low (<10 mg/mL) | Moderate | Standard solvent, but requires heat.[1] |

| Ethers | THF / 2-MeTHF | Good | High | Best co-solvent for recalcitrant solids.[1] |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Poor | Anti-solvent for crystallization.[1] |

| Polar Aprotic | DMSO / DMF | Very High | Very High | Avoid if possible (difficult removal).[1] |

Module 2: Troubleshooting Reaction Solubility (Hydrogenation)

Issue: “I am trying to reduce the nitro group to the amine using Pd/C, but the starting material won't dissolve in Methanol, leading to incomplete conversion.”

The Mechanism of Failure

Standard protocols suggest Methanol for hydrogenation.[1] However, the 4-isopropoxy substituent increases the

Protocol: The "Solvent-Switch" Hydrogenation

Objective: Maintain solubility throughout the reduction while avoiding catalyst poisoning.[1]

-

Dissolution: Do not use pure Methanol.[1]

-

Recommended System:THF:Methanol (1:1) or Ethyl Acetate:Methanol (1:1) .[1]

-

Why? THF/EtOAc dissolves the lipophilic nitrobenzoate; Methanol ensures proton availability for the reduction mechanism.

-

-

Concentration Limit: Maintain concentration below 0.1 M (approx 30 mg/mL). High concentrations promote precipitation of the product (the aniline), which can coat the catalyst and stop the reaction.[1]

-

Temperature: Heat the reaction mixture to 40–45°C .

-

Note: Do not exceed 50°C if using THF, to minimize vapor pressure issues in balloons/low-pressure vessels.[1]

-

Visual Workflow: Reaction Solvent Selection

Caption: Decision logic for selecting the correct solvent system during catalytic hydrogenation to prevent substrate precipitation.

Module 3: Troubleshooting Purification (Recrystallization)

Issue: “The product oils out during recrystallization,” or “I have a sludge that won't filter.”

The Mechanism of Failure

"Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent. This is common with isopropoxy derivatives due to flexible alkyl chains disrupting crystal packing.[1]

Protocol: The "Dual-Temperature" Crystallization

System: Toluene / Heptane (or Hexane).[1] Avoid Ethanol/Water systems for this intermediate as they prone to oiling out.[1]

Step-by-Step Guide:

-

Dissolution: Suspend the crude solid in Toluene (5 vol) . Heat to 60–70°C until fully dissolved.

-

Checkpoint: If the solution is dark/hazy, treat with activated carbon and hot-filter through Celite.[1]

-

-

Seeding (Critical): Cool slowly to 45°C. Add a seed crystal. Stir for 30 minutes.

-

Why? Establishing a crystal lattice before adding the anti-solvent prevents oiling out.[1]

-

-

Anti-Solvent Addition: Add Heptane (5 vol) dropwise over 1 hour while maintaining 45°C.

-

Cooling Ramp: Cool to 0–5°C at a rate of 10°C per hour.

-

Filtration: Filter cold. Wash with cold Heptane.[1]

Visual Workflow: Purification Logic

Caption: Optimized recrystallization workflow using the Toluene/Heptane system to avoid oiling out.

FAQs: Rapid Fire Troubleshooting

Q1: Can I use chemical reduction (Fe/Acetic Acid) instead of hydrogenation? A: Yes, but be warned.[1] Iron reduction often generates a thick "sludge" of iron oxides that traps your lipophilic product.[1]

-

Fix: If you must use Iron, use Ethanol/Water/Ammonium Chloride instead of Acetic Acid.[1] It creates a cleaner separation.[1] If using Acetic Acid, dilute the quench with copious Ethyl Acetate to extract the product from the sludge [1].

Q2: My NMR sample in DMSO-d6 shows broad peaks. A: This compound can exhibit rotamers due to the steric bulk of the isopropoxy group and the nitro group.[1]

-

Fix: Run the NMR at 50°C or use CDCl3 if solubility permits.[1] Broad peaks often indicate aggregation or restricted rotation, not necessarily impurity.

Q3: How do I dry the material? It seems to hold solvent. A: The isopropoxy group creates voids in the crystal lattice that can trap solvent (solvates).[1]

-

Fix: Dry in a vacuum oven at 45°C for at least 24 hours. Periodically crush the solids to release trapped volatiles.

References

-

Gefitinib Synthesis & Intermediates : World Intellectual Property Organization, WO Patent 2004/024703.[1] "Process for the preparation of quinazoline derivatives." (Describes the nitration and reduction sequences). Link[1]

-

Solubility of Nitrobenzoates : National Center for Biotechnology Information. PubChem Compound Summary for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Structural Analog). Link

-

General Hydrogenation Protocols : BenchChem. "Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate" (Applicable methodology for nitro reduction). Link[1]

Disclaimer: These protocols are provided for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they can be explosive or toxic.[1]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

Executive Summary & Context

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (MW: 269.25 Da) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Gefitinib (Iressa) . In drug development, rigorous control of this intermediate is required as it constitutes a potential process-related impurity.

This guide compares the two primary mass spectrometry ionization techniques—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural confirmation and trace quantification.

The Core Dilemma

-

EI-MS (GC-MS): Provides a "structural fingerprint" via extensive fragmentation but risks thermal degradation of the nitro group.

-

ESI-MS/MS (LC-MS): Preserves the molecular ion (

) for quantification but requires Collision-Induced Dissociation (CID) to generate diagnostic fragments.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectra, we must first map the labile sites on the molecule.

-

Site A (Isopropoxy Group): The secondary alkyl ether is highly prone to McLafferty-type rearrangement or onium reaction, leading to the loss of a neutral alkene (propene, 42 Da).

-

Site B (Nitro Group): Positioned ortho to the ester. This enables the "Ortho Effect," where the nitro oxygen interacts with the ester carbonyl or methyl group, facilitating unique rearrangement ions not seen in meta- or para- isomers.

-

Site C (Methyl Ester): Typical

-cleavage losing methoxy radicals (

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the primary decay channels expected in an ion trap or quadrupole collision cell.

Comparative Analysis: EI vs. ESI-MS/MS

This section objectively compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific benzoate derivative.

Table 1: Performance Matrix

| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Primary Instrument | GC-MS (Single Quad) | LC-MS/MS (QqQ or Q-TOF) |

| Molecular Ion ( | Weak or Absent (due to labile nitro) | Dominant ( |

| Key Fragment | ||

| Sensitivity | Moderate (ng range) | High (pg range) |

| Specificity | High (Library match: NIST/Wiley) | High (MRM transitions) |

| Risk Factor | Thermal degradation in injector port | Matrix suppression in complex media |

Detailed Mechanism Comparison

1. Electron Impact (70 eV)

In EI, the molecular ion (

-

Dominant Pathway: Rapid loss of the isopropyl group via alkene elimination .

-

Secondary Pathway: Loss of the nitro group (

) to form m/z 223. -

Diagnostic Value: The presence of m/z 43 (

) confirms the isopropyl group, while m/z 227 confirms the core structure.

2. ESI-MS/MS (Positive Mode)

Protonation occurs on the ester carbonyl or the nitro group.

-

Precursor: m/z 270 (

). -

CID (Collision Induced Dissociation):

-

Transition 1 (Quantifier):

(Loss of neutral propene). This is the most stable and intense transition for MRM (Multiple Reaction Monitoring). -

Transition 2 (Qualifier):

(Subsequent loss of -

Transition 3 (Ortho Effect):

(Loss of

-

Experimental Protocols

Workflow A: Impurity Profiling via LC-ESI-MS/MS

Objective: Quantify the intermediate in a Gefitinib drug substance batch.

-

Sample Preparation:

-

Dissolve 10 mg sample in 10 mL Acetonitrile (ACN).

-

Dilute to 1 µg/mL with 50:50 ACN:Water (0.1% Formic Acid).

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 1.8 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

-

Gradient: 5% B to 95% B over 10 mins.

-

-

MS Parameters (Source):

-

Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

-

-

MRM Transitions:

-

270.1

228.1 (Collision Energy: 15 eV) -

270.1

182.0 (Collision Energy: 30 eV)

-

Workflow B: Structural Confirmation via GC-EI-MS

Objective: Confirm identity against spectral libraries.

-

Derivatization: None required (molecule is volatile enough, though polar).

-

GC Conditions:

-

Inlet: Splitless, 250°C. Caution: High temp may degrade the nitro group.

-

Column: DB-5ms (5% Phenyl Methyl Siloxane).

-

Temp Program: 60°C (1 min)

20°C/min

-

Decision Logic for Researchers

Use the following logic flow to determine which method applies to your current development stage.

References

-

Venkataramanna, M., et al. (2011).[1] "Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method." American Journal of Analytical Chemistry.

-

Rao, B. M., et al. (2013). "Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography." Journal of Chromatographic Science.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement and Ortho effects).

-

Chandra, B., et al. (2015). "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian Journal of Chemistry.

Sources

A Comparative Guide to the Reactivity of Isopropoxy vs. Methoxy Nitrobenzoates

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted nitrobenzoates are pivotal intermediates. Their utility stems from the versatile reactivity of the aromatic ring, which is influenced by the interplay of its substituents. This guide provides an in-depth comparison of the reactivity of two closely related scaffolds: isopropoxy nitrobenzoates and methoxy nitrobenzoates.

While both the isopropoxy and methoxy groups are alkoxy substituents, their subtle differences in steric bulk and electronic properties can lead to significant divergences in reaction outcomes, rates, and yields. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to optimize synthetic routes and predict reaction behavior. We will dissect these differences through the lens of fundamental organic chemistry principles, supported by logical workflows and representative experimental protocols.

Part 1: Unpacking the Substituent Effects - A Tale of Two Alkoxy Groups

The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it for nucleophilic aromatic substitution (SNAr).[1][2] It primarily directs incoming electrophiles to the meta position.[3] The key difference in our comparison, therefore, lies in the nature of the methoxy (-OCH₃) versus the isopropoxy (-OCH(CH₃)₂) group.

Electronic Effects: A Subtle Distinction

Both methoxy and isopropoxy groups exert a dual electronic influence on the aromatic ring:

-

Resonance Effect (+M): The oxygen atom in both groups possesses lone pairs that can be donated into the aromatic π-system. This resonance donation increases electron density, particularly at the ortho and para positions, making the ring more activated towards electrophiles at these sites.[4][5] This effect is generally considered the dominant one for alkoxy groups.[6]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, both groups pull electron density away from the ring through the sigma bond.[7] The isopropyl group is slightly more electron-donating inductively (+I effect relative to hydrogen) than a methyl group, which could make the isopropoxy group as a whole marginally less electron-withdrawing via induction compared to the methoxy group.

Despite these minor inductive differences, the powerful +M resonance effect is the primary electronic driver for both groups, making them potent ortho, para-directing activators.[8] From a purely electronic standpoint, their influence on the nitrobenzoate ring's reactivity is largely comparable.

Steric Effects: The Decisive Factor

The most significant point of divergence between the two groups is their size. The isopropoxy group is substantially bulkier than the methoxy group.[9] This steric hindrance has profound implications for reactions occurring at positions adjacent (ortho) to the alkoxy substituent.[8][10] The larger group can physically impede the approach of a reagent or catalyst, slowing down or even preventing a reaction at a nearby site.[10][11]

Summary of Physicochemical Properties

| Property | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) | Key Takeaway |

| Dominant Electronic Effect | Strong Resonance Donor (+M) | Strong Resonance Donor (+M) | Both are activating, ortho, para-directors.[5] |

| Inductive Effect | Weakly Withdrawing (-I) | Very Weakly Withdrawing (-I) | Minor difference; resonance effect is more powerful.[6] |

| Steric Hindrance | Low | High | This is the primary factor differentiating their reactivity. [8] |

Part 2: Comparative Reactivity in Key Chemical Transformations

To illustrate the practical consequences of these differences, we will analyze two common reactions performed on nitroaromatic systems. For this comparison, we will consider model substrates: Methyl 4-alkoxy-3-nitrobenzoate . In this isomeric arrangement, the alkoxy group is positioned ortho to the nitro group, creating a scenario where steric effects are maximized.

Scenario A: Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and dyes. This is often achieved via catalytic hydrogenation or using metal reductants in acidic media.

Mechanistic Rationale: In many heterogeneous catalytic reductions (e.g., using Pd/C or PtO₂), the nitroaromatic compound must adsorb onto the catalyst's surface for the reaction to occur. The steric bulk of the isopropoxy group, being directly adjacent to the nitro group, is expected to hinder the efficient coordination of the nitro group with the catalyst. This steric impediment would lead to a lower reaction rate compared to the less-hindered methoxy analogue. A similar argument can be made for chemical reductants, where the bulky group can obstruct the reagent's approach to the nitro functional group.

Caption: Workflow for comparing the catalytic hydrogenation rates.

-

Vessel Preparation: To two identical high-pressure reaction vessels (Vessel A and Vessel B), add a magnetic stir bar.

-

Reagent Addition (Vessel A): Add methyl 4-methoxy-3-nitrobenzoate (1.0 eq) and 10% Palladium on Carbon (0.05 eq).

-

Reagent Addition (Vessel B): Add methyl 4-isopropoxy-3-nitrobenzoate (1.0 eq) and 10% Palladium on Carbon (0.05 eq).

-

Solvent Addition: To each vessel, add anhydrous Ethanol to achieve a 0.2 M concentration of the substrate.

-

Hydrogenation: Seal both vessels and place them in a parallel hydrogenation apparatus. Purge both vessels with nitrogen gas, followed by hydrogen gas. Pressurize both vessels to 50 psi with hydrogen.

-

Reaction Monitoring: Stir the reactions vigorously at a constant rate at 25°C. At regular intervals (e.g., every 30 minutes), carefully depressurize, take a small aliquot from each reaction mixture, and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material.

-

Workup: Once a reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of celite to remove the catalyst, washing with ethanol.

-

Analysis: Concentrate the filtrate under reduced pressure. Determine the reaction time and isolated yield for each substrate. The expected result is a significantly shorter reaction time for the methoxy derivative.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful reaction for modifying aromatic rings that are electron-deficient.[12] It requires a good leaving group (like a halogen) and a strong electron-withdrawing group (like -NO₂) positioned ortho or para to it.[13][14]

Mechanistic Rationale: Let's consider a hypothetical comparison between Methyl 2-chloro-5-nitro-4-methoxybenzoate and Methyl 2-chloro-5-nitro-4-isopropoxybenzoate reacting with a nucleophile like sodium methoxide. The reaction proceeds via a two-step addition-elimination mechanism.[13] The rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][15]

In this case, the isopropoxy group is ortho to the site of nucleophilic attack. Its steric bulk will directly hinder the trajectory of the incoming nucleophile, raising the activation energy for the formation of the Meisenheimer complex.[10] Consequently, the reaction rate for the isopropoxy-substituted compound is predicted to be substantially slower than that of its methoxy counterpart.

Caption: Steric hindrance from the isopropoxy group slows the rate-limiting step.

-

Reaction Setup: In two separate, dry, round-bottom flasks equipped with reflux condensers and stir bars, establish an inert nitrogen atmosphere.

-

Flask A (Methoxy): Add Methyl 2-chloro-5-nitro-4-methoxybenzoate (1.0 eq) and anhydrous Dimethylformamide (DMF) to create a 0.5 M solution.

-

Flask B (Isopropoxy): Add Methyl 2-chloro-5-nitro-4-isopropoxybenzoate (1.0 eq) and anhydrous DMF to create a 0.5 M solution.

-

Reagent Addition: To each flask, add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat both reaction mixtures to a constant temperature (e.g., 60°C) with vigorous stirring.

-

Monitoring: Follow the progress of each reaction by taking aliquots at set time points and analyzing via TLC or HPLC, quantifying the amount of starting material remaining.

-

Workup: After completion (or after a set time, e.g., 24 hours), cool the mixtures to room temperature and pour into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate.

-

Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography. Compare the reaction times and yields. The methoxy derivative is expected to react faster and potentially give a higher yield in a given timeframe.

Part 3: Predicted Outcomes and Concluding Remarks

Based on established chemical principles, a clear difference in reactivity can be predicted.

Summary of Expected Reactivity

| Reaction Type | Substrate | Key Influencing Factor | Predicted Relative Rate |

| Nitro Group Reduction | Methyl 4-alkoxy-3-nitrobenzoate | Steric hindrance at catalyst surface | Methoxy > Isopropoxy |

| SNAr | Methyl 2-chloro-4-alkoxy-5-nitrobenzoate | Steric hindrance to nucleophile attack | Methoxy > Isopropoxy |

The choice between an isopropoxy and a methoxy substituent on a nitrobenzoate framework is not trivial and has significant synthetic consequences. While their electronic profiles are very similar, the pronounced steric bulk of the isopropoxy group is the dominant factor in differentiating their reactivity. In reactions where a reagent or catalyst must approach a site ortho to the alkoxy group, the isopropoxy substituent will consistently lead to slower reaction rates compared to its methoxy counterpart. This guide underscores the importance of considering steric effects in synthetic planning, as it allows for more accurate prediction of reaction outcomes and the strategic design of more efficient chemical processes.

References

- Patsnap Eureka. (2026, February 14). Isopropyl vs Methoxy: Reaction Media Impacts.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- BenchChem. (2025). A Comparative Analysis of Reactivity: 2- vs. 4-Nitro Isomers of Isopropyl-Methoxybenzene.

- Sikorski, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836.

- Crampton, M. R., & Gibson, B. (1979). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, 6, 752-756.

- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

- BenchChem. (n.d.). Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene.

- Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.

- Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values.

- University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance).

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 96(23), 9474-9480.